molecular formula C16H21N5O B2361233 (E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide CAS No. 2411322-92-2

(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide

Cat. No.: B2361233
CAS No.: 2411322-92-2
M. Wt: 299.378
InChI Key: UVEFWDIEZLQRSS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a triazole ring, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The triazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Formation of the Butenamide Moiety: The final step involves the formation of the butenamide moiety through a condensation reaction between an appropriate aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[1-[4-(imidazol-1-yl)phenyl]ethyl]but-2-enamide: Similar structure but with an imidazole ring instead of a triazole ring.

    (E)-4-(Dimethylamino)-N-[1-[4-(pyrazol-1-yl)phenyl]ethyl]but-2-enamide: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability, binding affinity to molecular targets, and overall bioactivity compared to similar compounds with different heterocyclic rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-13(18-16(22)5-4-11-20(2)3)14-6-8-15(9-7-14)21-12-10-17-19-21/h4-10,12-13H,11H2,1-3H3,(H,18,22)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEFWDIEZLQRSS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.